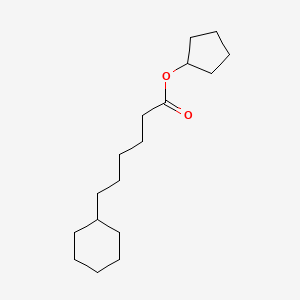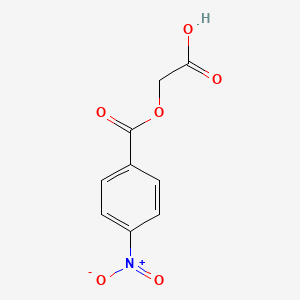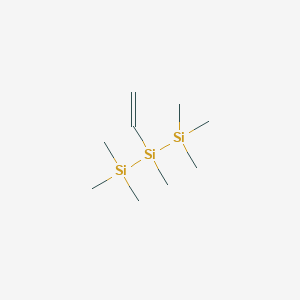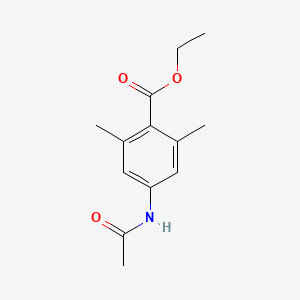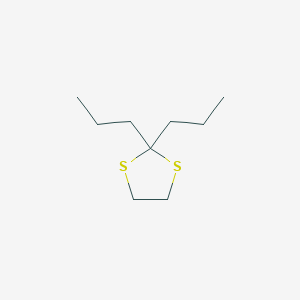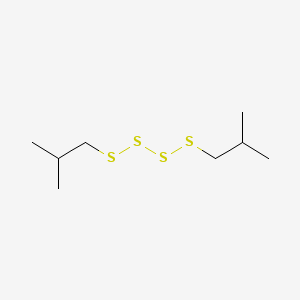
Bis(2-methylpropyl)tetrasulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylpropyl)tetrasulfane is an organosulfur compound with the chemical formula C8H18S4. This compound consists of two 2-methylpropyl groups linked by a tetrasulfane chain. Organosulfur compounds like this compound are known for their diverse chemical properties and applications in various fields, including organic synthesis, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)tetrasulfane typically involves the reaction of 2-methylpropyl halides with sodium tetrasulfide. The general reaction can be represented as follows:
2RBr+Na2S4→R2S4+2NaBr
where R represents the 2-methylpropyl group. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries.
化学反应分析
Types of Reactions
Bis(2-methylpropyl)tetrasulfane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organosulfur compounds depending on the nucleophile used.
科学研究应用
Bis(2-methylpropyl)tetrasulfane has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of rubber and polymer materials to enhance their mechanical properties and durability.
作用机制
The mechanism of action of bis(2-methylpropyl)tetrasulfane involves its ability to interact with various molecular targets through its sulfur-sulfur bonds. These interactions can lead to the formation of reactive sulfur species, which can modulate biological pathways and exert antimicrobial and antioxidant effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.
相似化合物的比较
Similar Compounds
Bis(triethoxysilylpropyl)tetrasulfide: Another organosulfur compound with similar tetrasulfane linkage but different functional groups.
1,2-Benzenedicarboxylic acid bis(2-methylpropyl) ester: Contains similar 2-methylpropyl groups but different core structure.
Uniqueness
Bis(2-methylpropyl)tetrasulfane is unique due to its specific combination of 2-methylpropyl groups and tetrasulfane linkage, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
5943-38-4 |
|---|---|
分子式 |
C8H18S4 |
分子量 |
242.5 g/mol |
IUPAC 名称 |
2-methyl-1-(2-methylpropyltetrasulfanyl)propane |
InChI |
InChI=1S/C8H18S4/c1-7(2)5-9-11-12-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
MZZSOMWEYWPAQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSSSSCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)

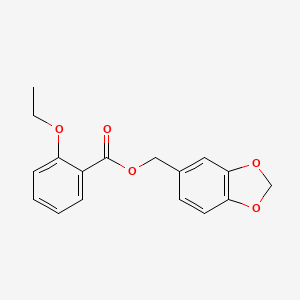
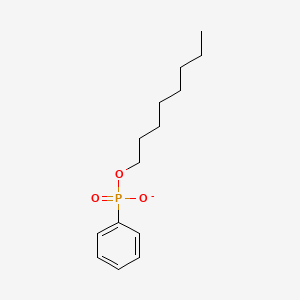
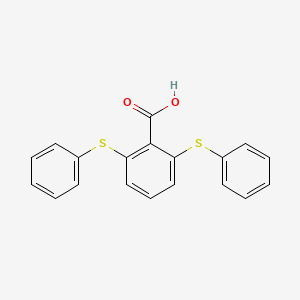


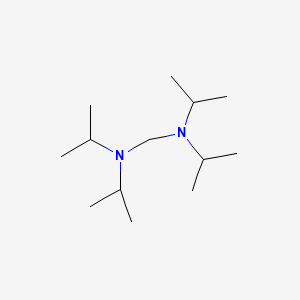
![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
